molecular formula C7H6N2O2 B1611302 3-(Pyrimidin-2-yl)acrylic acid CAS No. 408533-41-5

3-(Pyrimidin-2-yl)acrylic acid

Cat. No.: B1611302
CAS No.: 408533-41-5
M. Wt: 150.13 g/mol
InChI Key: UHLPYNNSGRACAE-NSCUHMNNSA-N
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Description

3-(Pyrimidin-2-yl)acrylic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as pyrimidine acrylic acid and is a derivative of pyrimidine.

Scientific Research Applications

Chemistry and Biochemistry

3-(Pyrimidin-2-yl)acrylic acid and related compounds have been extensively studied for their chemical and biochemical properties. For example, acrylamide, a closely related compound, is used worldwide to synthesize polyacrylamide, which finds numerous applications as a soil conditioner, in wastewater treatment, and in the cosmetic, paper, and textile industries. The comprehensive review by Friedman (2003) details the chemistry, metabolism, pharmacology, and toxicology of acrylamide, shedding light on its wide-ranging applications and the necessity for understanding its role in human health (Friedman, 2003).

Water and Wastewater Treatment

The synthesis and application of polyacrylamide, derived from acrylamide, play a crucial role in water and wastewater treatment processes. Taeymans et al. (2004) provide an industry perspective on research, analysis, formation, and control of acrylamide, mainly focusing on its applications in water treatment, pulp and paper processing, and mining and mineral processing (Taeymans et al., 2004).

Biotechnological Routes

The conversion of biomass to valuable chemicals, including lactic acid, highlights the potential of biotechnological applications for this compound derivatives. Gao et al. (2011) reviewed the production of lactic acid from biomass, indicating the significance of acrylic acid derivatives in green chemistry and their potential replacement of chemical routes with biotechnological processes (Gao, Ma, & Xu, 2011).

Anticancer Agents

The anticancer potential of cinnamic acid derivatives, which share structural similarities with this compound, was reviewed by De, Baltas, and Bedos-Belval (2011). These derivatives have shown significant promise in medicinal research as synthetic antitumor agents, indicating the broader applicability of acrylic acid derivatives in cancer treatment (De, Baltas, & Bedos-Belval, 2011).

Properties

IUPAC Name

(E)-3-pyrimidin-2-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1-5H,(H,10,11)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLPYNNSGRACAE-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557754
Record name (2E)-3-(Pyrimidin-2-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408533-41-5
Record name (2E)-3-(Pyrimidin-2-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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